molecular formula C21H24N2O2S B2624646 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851801-34-8

2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2624646
CAS No.: 851801-34-8
M. Wt: 368.5
InChI Key: RGMOFXBYLVCFCN-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a synthetic small molecule featuring a 4,5-dihydro-1H-imidazole (imidazoline) core that is functionalized with a 4-ethoxyphenyl ethanone group and a benzylthioether substituent. The integration of these distinct pharmacophores suggests significant potential for interdisciplinary investigative applications. The imidazoline scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its ability to interact with various enzyme active sites and cellular receptors . The presence of the sulfanylbenzyl moiety may influence the compound's lipophilicity and metabolic stability, while the ethoxyphenyl group can be critical for hydrophobic and π-π stacking interactions with biological targets. This molecular architecture makes it a compelling candidate for researchers exploring new modulators for protein kinases, G-protein-coupled receptors (GPCRs), or other signaling proteins involved in disease pathways. Furthermore, its structural features indicate potential utility in the development of novel pharmacological probes to study cellular processes or as a key intermediate in the synthetic elaboration of more complex heterocyclic libraries for high-throughput screening campaigns . Research applications are strictly limited to laboratory investigations, and all handling should conform to appropriate safety protocols.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-3-25-19-10-8-17(9-11-19)14-20(24)23-13-12-22-21(23)26-15-18-7-5-4-6-16(18)2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMOFXBYLVCFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step might involve a Friedel-Crafts alkylation reaction using ethoxybenzene and a suitable electrophile.

    Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, or ion channel modulators. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a core 4,5-dihydroimidazole ring with several analogs but differs in substituents (Table 1). Key comparisons include:

Compound Name Substituents on Phenyl Ring Sulfur-Containing Group Key Functional Differences Reference
Target compound 4-ethoxy (2-methylbenzyl)sulfanyl High lipophilicity, bulky substituent
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 4-chloro methylsulfanyl Electron-withdrawing Cl vs. electron-donating ethoxy; smaller S-group
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 4-fluoro sulfonyl Sulfonyl (electron-withdrawing) vs. sulfanyl; fluorophenyl enhances metabolic stability
1-(4-Chlorophenyl)ethan-1-one 1-(1-benzyl-4,5-dihydro-1H-imidazol-2-yl)hydrazone 4-chloro hydrazone linkage Hydrazone introduces potential for metal chelation or tautomerism

Key Observations :

  • The (2-methylbenzyl)sulfanyl group introduces steric bulk, which may reduce off-target interactions but also limit solubility .
Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 400 g/mol due to the ethoxy and benzyl groups, reducing aqueous solubility compared to simpler analogs like the 4-chlorophenyl derivative (molecular weight ~320 g/mol) .
  • Solubility : Sulfanyl groups generally improve lipid solubility, but the bulky 2-methylbenzyl group may counteract this by increasing crystal lattice energy .
Structural Characterization Tools

Crystallographic analysis using SHELXL () and WinGX () is critical for confirming the target compound’s conformation. For example:

  • The dihydroimidazole ring’s planarity and sulfanyl group orientation can be compared to analogs like the 4-chlorophenyl derivative .
  • Hydrogen bonding patterns (e.g., involving the ketone oxygen) may differ due to the ethoxy group’s electron-donating effects .

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

  • Core Structure : 4,5-dihydro-1H-imidazole
  • Substituents : Ethoxyphenyl and methylsulfanyl groups

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas. Key findings include:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, particularly in inhibiting bacterial growth.
  • Antileishmanial Activity : Similar compounds have demonstrated significant activity against Leishmania species, which suggests potential efficacy for this compound as well.
  • Dopamine Receptor Modulation : Investigations into related compounds indicate possible interactions with dopamine receptors, particularly the D3 receptor.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity. For instance, the presence of the ethoxy group and the sulfanyl moiety significantly impacts the binding affinity and selectivity towards specific biological targets.

CompoundD3R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 216,800 ± 1,400

This table summarizes the activity of various analogs in relation to dopamine receptors. The data indicate that modifications can lead to increased potency at desired receptors while minimizing undesired effects.

Study on Antileishmanial Activity

A study focused on a series of sulfanyl compounds similar to our target compound evaluated their effectiveness against Leishmania (V.) braziliensis and L. (L.) mexicana. The results indicated that certain derivatives exhibited LC50 values significantly lower than traditional treatments like metronidazole.

Compound IDLC50 (µM) against L. (V.) braziliensisLC50 (µM) against L. (L.) mexicana
9a1311
9b41

These findings suggest that structural modifications can enhance antileishmanial potency.

Study on Dopamine Receptor Interaction

Research investigating dopamine receptor interactions highlighted that specific substitutions on the imidazole ring could enhance agonistic activity at the D3 receptor while reducing antagonistic effects at the D2 receptor. This dual action is crucial for developing treatments for conditions such as Parkinson's disease and schizophrenia.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of this compound, particularly its imidazole core and substituent orientations?

  • Methodology : Use NMR spectroscopy (1H, 13C, and 2D-COSY) to map proton environments and confirm substituent positions. X-ray crystallography is critical for resolving stereochemistry and verifying spatial arrangements of the imidazole ring, ethoxyphenyl, and methylphenylmethylsulfanyl groups . For ambiguous data, mass spectrometry (HRMS) can validate molecular weight and fragmentation patterns.

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are optimal?

  • Methodology : The imidazole core is typically synthesized via condensation reactions (e.g., using ammonium acetate and aldehydes/ketones). The sulfanyl group is introduced via alkylation of a thiol precursor with a brominated intermediate. Key steps include:

  • Step 1 : Formation of the 4,5-dihydroimidazole ring under reflux with acetic acid as a catalyst .
  • Step 2 : Thioether linkage formation using a mercapto intermediate and a halogenated arylalkyl compound in DMF at 60–80°C .
    • Optimization : Monitor reaction progress via TLC and adjust pH (6–7) to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

  • Methodology :

  • Orthogonal validation : Cross-validate NMR with DEPT-135 and HSQC experiments to distinguish overlapping signals. For IR, compare experimental spectra with computational simulations (e.g., DFT-based vibrational frequency analysis) .
  • Crystallographic refinement : If X-ray data conflicts with spectroscopic results, re-examine crystal packing effects or solvent interactions that may distort bond angles .

Q. What strategies are effective for optimizing the compound’s synthetic yield and purity for biological assays?

  • Methodology :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to remove unreacted starting materials .
  • Yield enhancement : Optimize stoichiometry of the thiol-alkylation step (1:1.2 molar ratio of thiol to brominated intermediate) and employ microwave-assisted synthesis to reduce reaction time .

Q. How can researchers investigate the compound’s mechanism of action in biological systems, given its structural complexity?

  • Methodology :

  • Target identification : Perform molecular docking against imidazole-binding proteins (e.g., cytochrome P450 or kinase enzymes) using software like AutoDock Vina. Validate with surface plasmon resonance (SPR) to measure binding affinity .
  • Functional assays : Use fluorescence-based enzymatic assays to monitor inhibition kinetics. For example, test inhibition of CYP3A4 (a common imidazole target) with a fluorogenic substrate like 7-benzyloxy-4-trifluoromethylcoumarin .

Q. What analytical approaches are recommended for detecting degradation products or metabolic byproducts?

  • Methodology :

  • Stability studies : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via UHPLC-QTOF-MS with a C18 column (ACN/water + 0.1% formic acid). Compare fragmentation patterns with known imidazole degradation pathways .
  • Metabolite profiling : Use hepatic microsome assays (human or rodent) with NADPH cofactor, followed by LC-MS/MS to identify phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions (e.g., logP, pKa) and experimental measurements?

  • Methodology :

  • Re-evaluate computational models : Use multiple software tools (e.g., MarvinSuite, ACD/Labs) to cross-check predicted physicochemical properties. For logP, validate experimentally via shake-flask method (octanol/water partitioning) .
  • Adjust for tautomerism : Imidazole derivatives often exhibit tautomeric equilibria, which can skew pKa measurements. Use pH-metric titration under controlled ionic strength to resolve ambiguities .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s bioactivity, given its structural features?

  • Recommendations :

  • Antimicrobial activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control like ciprofloxacin .
  • Cytotoxicity : Use MTT assay in HEK-293 or HepG2 cells to assess IC50 values. Pre-treat cells with the compound for 48 hours and normalize results to DMSO controls .

Structural Analogues and SAR Studies

Q. How can researchers design SAR studies to improve the compound’s efficacy or selectivity?

  • Methodology :

  • Core modifications : Synthesize analogues with varied substituents on the imidazole ring (e.g., replacing ethoxyphenyl with methoxy or halogenated phenyl groups) .
  • Linker optimization : Replace the methylphenylmethylsulfanyl group with alternative thioethers (e.g., benzylsulfanyl or fluorophenylsulfanyl) to modulate lipophilicity .
    • Data analysis : Plot bioactivity (e.g., IC50) against computed descriptors (logP, polar surface area) to identify critical physicochemical drivers .

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